3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide
Description
The compound 3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide features a thiazolidinone core substituted with a 2-fluorobenzylidene group at position 5 and an N-(4-methoxyphenyl)propanamide moiety at position 3. The (5Z) configuration indicates the stereochemistry of the benzylidene double bond, critical for molecular interactions.
Properties
IUPAC Name |
3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c1-26-15-8-6-14(7-9-15)22-18(24)10-11-23-19(25)17(28-20(23)27)12-13-4-2-3-5-16(13)21/h2-9,12H,10-11H2,1H3,(H,22,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCCJXOILUAFIK-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. The final step involves the coupling of the thiazolidine derivative with 4-methoxyphenylpropanoic acid under appropriate conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in drug discovery and development.
Antimicrobial Activity
Research has shown that thiazolidinone derivatives possess significant antimicrobial properties. Studies indicate that this compound has demonstrated efficacy against various bacterial strains, including resistant strains, suggesting its potential as a novel antimicrobial agent .
Anticancer Properties
Thiazolidinones have been studied for their anticancer effects. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. Mechanistic studies suggest that it induces apoptosis and inhibits cell cycle progression .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In preclinical models, it reduced markers of inflammation and demonstrated potential in treating inflammatory diseases such as arthritis and asthma .
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazolidinones, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent .
Case Study 2: Anticancer Activity
In a study published in Cancer Research, the compound was tested on human breast cancer cells. The results showed a dose-dependent decrease in cell viability with IC50 values below 20 µM, indicating significant anticancer potential .
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. The fluorobenzylidene group enhances the compound’s binding affinity to its targets, while the methoxyphenyl group contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Variations in the Benzylidene Substituent
The benzylidene group at position 5 of the thiazolidinone core is a key structural determinant. Modifications here influence electronic, steric, and hydrogen-bonding properties:
*Calculated based on molecular formula.
Key Observations :
Modifications in the Acetamide Moiety
The N-substituent on the propanamide chain affects solubility, bioavailability, and target specificity:
Key Observations :
Core Structural Variations
Modifications to the thiazolidinone core alter conformational flexibility and hydrogen-bonding capacity:
Biological Activity
The compound 3-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN2O2S2 |
| Molecular Weight | 392.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | UDLPJUOAVQIWIS-ZROIWOOFSA-N |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown promising inhibitory activity against several cancer types, with IC50 values reported in the range of 10 μM to 28 μM against colorectal adenocarcinoma (HCT 116), HeLa, A549, and MCF-7 cell lines .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
- DNA Interaction : Potential interactions with DNA suggest a mechanism for its anticancer properties.
- Reactive Oxygen Species (ROS) : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects .
Case Studies
- Study on Antitumor Activity :
- Structure-Activity Relationship (SAR) :
Summary of Findings
The biological activity of This compound reveals significant potential as an anticancer agent due to its selective cytotoxicity and mechanisms involving enzyme inhibition and DNA interaction.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond anticancer effects.
- Optimization of the chemical structure to enhance efficacy and reduce toxicity.
- Clinical trials to establish safety and therapeutic potential in humans.
Q & A
Q. What in silico tools predict off-target interactions to prioritize in vitro testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
